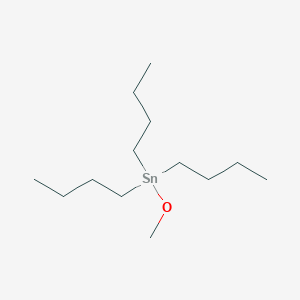

Tributyltin methoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202857. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tributyl(methoxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGLZJQPMKQFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074440 | |

| Record name | Stannane, tributylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-52-3 | |

| Record name | Tributylmethoxystannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin methoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributyltin methoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tributylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butyltin methanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLTIN METHOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CFF2AFN2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Tributyltin Methoxide (CAS Number 1067-52-3)

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and biological significance of this compound. The information is curated for professionals in research and development, with a focus on data presentation, experimental context, and molecular interactions.

Physicochemical and Spectral Properties

This compound is a clear, colorless liquid that is sensitive to moisture.[1] It is soluble in common organic solvents.[1] Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1067-52-3 | [1] |

| Molecular Formula | C₁₃H₃₀OSn | [1] |

| Molecular Weight | 321.09 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [1] |

| Density | 1.115 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.472 | [1] |

| Flash Point | 210 °F (99 °C) | [1] |

| Sensitivity | Moisture sensitive; readily hydrolyzes | [1] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While full spectra are best obtained from dedicated databases, the following provides an overview of expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the tributyl and methoxy groups. The protons of the butyl chains will appear as a series of multiplets, while the methoxy protons will be a sharp singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the four unique carbon environments in the tributyl group and one signal for the methoxy carbon. The chemical shifts are influenced by the proximity to the tin atom.

Mass Spectrometry: The mass spectrum of organotin compounds typically shows a characteristic isotopic pattern for tin. Fragmentation generally involves the sequential loss of the butyl groups.[2]

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via a nucleophilic substitution reaction.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of tributyltin alkoxides.[1]

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

Sodium methoxide (NaOMe)

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributyltin chloride in anhydrous toluene.

-

Add sodium methoxide to the solution. The molar ratio of tributyltin chloride to sodium methoxide should be approximately 1:1.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

-

The toluene is removed from the filtrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure this compound.

-

The final product should be characterized by ¹H NMR and FT-IR spectroscopy to confirm its structure and purity.[1]

Reactivity

This compound is a reactive compound, primarily due to the polarity of the Sn-O bond. It is highly susceptible to hydrolysis, reacting with moisture to form hexabutyldistannoxane.[1] It also undergoes addition reactions with a variety of unsaturated substrates.

Caption: Addition Reactions of this compound.

Applications in Organic Synthesis

Catalyst for Ring-Opening Polymerization

This compound is an effective catalyst for the ring-opening polymerization (ROP) of lactones, such as ε-caprolactone.[3] This reaction proceeds via a coordination-insertion mechanism.

Experimental Protocol: ROP of ε-Caprolactone

The following is a representative protocol for the bulk polymerization of ε-caprolactone.

Materials:

-

ε-Caprolactone (monomer)

-

This compound (catalyst)

-

Benzyl alcohol (initiator, optional)

-

Toluene (solvent for catalyst)

Procedure:

-

Purify ε-caprolactone by distillation under reduced pressure.

-

In a flame-dried reaction vessel under an inert atmosphere, add the desired amount of ε-caprolactone.

-

If using an initiator, add benzyl alcohol.

-

Add a solution of this compound in toluene. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer.

-

Heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.[4]

-

Monitor the progress of the polymerization by techniques such as ¹H NMR or by measuring the viscosity of the reaction mixture.

-

After the desired conversion is reached, cool the reaction mixture to room temperature.

-

Dissolve the polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration and dry under vacuum.

-

Characterize the polymer by gel permeation chromatography (GPC) for molecular weight and polydispersity, and by NMR for end-group analysis.

Biological Activity and Toxicological Profile

The biological activity of this compound is primarily attributed to the tributyltin (TBT) moiety. TBT compounds are known endocrine disruptors and exhibit significant cytotoxicity.[5]

Cytotoxicity

Organotin compounds, particularly triorganotins like TBT, have demonstrated potent cytotoxic effects against various cancer cell lines. For instance, tributyltin chloride has shown apoptosis-inducing concentrations in the nanomolar range in human breast cancer cell lines.[5][6] Triphenyltin derivatives have also exhibited IC₅₀ values in the nanomolar range against several breast cancer cell lines.[7]

| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |

| Tributyltin Chloride | CAL-27 | 0.91 ± 0.53 | [8] |

| bis(Tributyltin) oxide | CAL-27 | 13.18 ± 3.70 | [8] |

| Tributyltin Chloride | MCF-7, MDA-MB-231 | ~0.2 (apoptotic) | [5][6] |

| Triphenyltin derivatives | BT-474, etc. | 0.076–0.200 | [7] |

Signaling Pathway Interactions

Tributyltin compounds are known to interact with several key signaling pathways, which underlies their biological and toxicological effects.

Caption: TBT Interactions with Cellular Signaling Pathways.

Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ): TBT is a potent agonist for both RXR and PPARγ.[9][10][11] This dual agonism can lead to the induction of adipocyte differentiation, suggesting that TBT may act as an obesogen.[9][10][12]

Mitogen-Activated Protein Kinase (MAPK) Pathway: TBT has been shown to alter essential signaling pathways in human natural killer (NK) cells. It can lead to the activation of p38 and p44/42 MAPKs, which is associated with the inhibition of the cytotoxic function of NK cells.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Statements:

-

H301: Toxic if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H372: Causes damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Measures:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon).

-

Keep away from moisture and incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

References

- 1. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effects of tributyltin chloride and triphenyltin chloride in human breast cancer cell lines MCF-7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triphenyltin(IV) Carboxylates with Exceptionally High Cytotoxicity against Different Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents [mdpi.com]

- 9. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]

- 11. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

Physical and chemical properties of Tributyltin methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tributyltin methoxide, a versatile organotin compound. The information is curated for professionals in research and development, with a focus on clear data presentation and actionable experimental insights.

Core Properties of this compound

This compound, with the chemical formula [CH₃(CH₂)₃]₃SnOCH₃, is a clear, colorless liquid at room temperature.[1][] It is recognized for its utility as a mild methoxide source with strong nucleophilic characteristics and reduced basicity, which minimizes the likelihood of inducing elimination reactions in organic synthesis.[1] It also serves as a precursor for other alkoxytributylstannanes.[1]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₃H₃₀OSn | [1][] |

| Molecular Weight | 321.09 g/mol | [1][][3][4] |

| Appearance | Clear colorless liquid | [1][] |

| Melting Point | 95-97 °C | [1][5] |

| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [1][][3] |

| Density | 1.115 g/mL at 25 °C | [1][][3] |

| Refractive Index (n²⁰/D) | 1.472 | [1][][3] |

| Flash Point | 210 °F (99 °C) - closed cup | [1][3] |

| Solubility | Soluble in common organic solvents | [1][5] |

Chemical and Safety Information

This compound is a moisture-sensitive compound that reacts slowly with water and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][6] Exposure to moist air can lead to the formation of hexabutyldistannoxane and tributylstannyl carbonate.[1] It is stable under normal storage conditions but can form explosive mixtures with air upon intense heating.[7][8] The compound is incompatible with strong oxidizing agents and strong acids.[6][7] Hazardous decomposition products include carbon oxides and tin/tin oxides.[7]

Safety Summary:

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H360FD | May damage fertility or the unborn child |

| H372 | Causes damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

This table is a summary of the main hazards. Refer to the full safety data sheet for comprehensive information.[3][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of tributyltin chloride with sodium methoxide.[9]

Materials:

-

Tributyltin chloride (Bu₃SnCl)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tributyltin chloride in anhydrous toluene.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting sodium chloride precipitate is removed by filtration.

-

The crude this compound is purified by vacuum distillation to yield the final product.[9]

Characterization: The chemical structure of the synthesized this compound can be confirmed using proton nuclear magnetic resonance (¹H NMR) spectroscopy and Fourier transform infrared (FT-IR) spectroscopy.[9]

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows associated with this compound.

References

- 1. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]

- 3. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methoxytri-n-butylstannane | C13H30OSn | CID 11964040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRI-N-BUTYLTIN METHOXIDE CAS#: 1067-52-3 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Tri n butyltin methoxide Manufacturers, with SDS [mubychem.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]

Tributyltin methoxide molecular weight and formula

An In-depth Technical Guide on Tributyltin Methoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBTM) is an organotin compound with significant applications in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of the biological signaling pathways affected by tributyltin (TBT) compounds. Quantitative data are presented in a structured format, and key processes are visualized using diagrams to facilitate understanding for research, scientific, and drug development applications.

Physicochemical Properties of this compound

This compound is a clear, colorless liquid that is sensitive to moisture.[][2] It serves as a mild methoxide source with strong nucleophilic properties, which reduces the likelihood of inducing elimination reactions in organic synthesis.[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H30OSn | [][4][5][6] |

| Molecular Weight | 321.09 g/mol | [][4][5][7] |

| CAS Number | 1067-52-3 | [][5][7] |

| IUPAC Name | tributyl(methoxy)stannane | [][5] |

| Appearance | Clear colorless liquid | [][2] |

| Density | 1.115 g/mL at 25 °C | [][2][8] |

| Boiling Point | 97-97.5 °C at 0.06 mm Hg | [][2][8] |

| Flash Point | 99 °C (210.2 °F) | [][8] |

| Refractive Index | n20/D 1.472 | [][2][8] |

| Solubility | Soluble in common organic solvents | [2][3] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of tributyltin chloride with sodium methoxide.[9]

General Synthesis Procedure

Objective: To synthesize this compound via nucleophilic substitution.

Reactants:

-

Tributyltin chloride (Bu3SnCl)

-

Sodium methoxide (NaOCH3)

-

Anhydrous Toluene (Solvent)

Methodology:

-

The reaction is conducted in anhydrous toluene under reflux conditions.[9]

-

Sodium methoxide is added to a solution of tributyltin chloride in anhydrous toluene.

-

The reaction mixture is heated to reflux and maintained for approximately 6 hours.[9]

-

Following the reaction period, the resulting sodium chloride precipitate is removed from the mixture.

-

The final product, this compound, is purified from the solution by vacuum distillation.[9]

-

The chemical structure of the purified compound is confirmed using proton nuclear magnetic resonance spectroscopy (¹H NMR) and Fourier transform infrared spectroscopy (FT-IR).[9]

Caption: Workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Tributyltin (TBT) compounds are recognized as endocrine disruptors that can interfere with various biological processes, including reproduction and growth.[10] They have been shown to impact crucial cellular signaling pathways.

Impact on MAPK Signaling in Natural Killer (NK) Cells

Studies on human Natural Killer (NK) cells have shown that TBT exposure can alter the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for the cytotoxic function of these immune cells.[11]

Exposure to TBT leads to the activation (phosphorylation) of MAPK Kinases (MAP2Ks), specifically MEK1/2 and MKK3/6.[11] This in turn activates the downstream MAPKs, p44/42 and p38.[11] Despite this activation of pathway components that are normally associated with lytic granule release, TBT ultimately causes a decrease in the cytotoxic function of NK cells.[11] This suggests that TBT alters the lytic granule exocytosis pathway at or above the level of MAP2K, leading to impaired immune function.[11]

References

- 2. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]

- 3. TRI-N-BUTYLTIN METHOXIDE CAS#: 1067-52-3 [amp.chemicalbook.com]

- 4. This compound | 1067-52-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 三正丁基甲氧基锡 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Tributyltin - Wikipedia [en.wikipedia.org]

- 11. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]

An In-depth Technical Guide to the Synthesis and Preparation of Tributyltin Methoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Tributyltin methoxide ((C₄H₉)₃SnOCH₃), a versatile organotin reagent. It serves as a mild and selective methoxide source with strong nucleophilic characteristics but reduced basicity, minimizing the likelihood of elimination side reactions.[1] This property makes it a valuable tool in various organic synthesis applications, including its use as a precursor for other alkoxytributylstannanes and as a catalyst in the polymerization of lactones and lactides.[1][2][3]

This document outlines the most common and well-documented synthetic methodologies, complete with experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in laboratory application.

Synthetic Approaches

This compound is primarily synthesized via two main pathways: the nucleophilic substitution of a tributyltin halide with an alkoxide, or the reaction of bis(tributyltin) oxide with methanol. The former method is the most widely reported and generally provides high yields.

-

From Tributyltin Chloride and Sodium Methoxide: This is the most common laboratory and industrial method. It involves the nucleophilic substitution reaction between tributyltin chloride and sodium methoxide. The reaction is typically performed in an anhydrous, non-protic solvent, such as toluene, under reflux conditions. The primary byproduct, sodium chloride, is insoluble in the solvent and can be easily removed by filtration.

-

From Bis(tributyltin) oxide and Methanol: An alternative route involves the reaction of bis(tributyltin) oxide with methanol.[4] This reaction is an equilibrium process where water is produced as a byproduct. To drive the reaction to completion, the water is typically removed, often through azeotropic distillation. While this method is feasible, detailed high-yield protocols are less commonly reported in the literature compared to the halide route.

Data Summary

The following table summarizes the quantitative data associated with the primary synthesis method for this compound.

| Parameter | Value | Starting Materials | Reference |

| Reported Yield | 80% | Tributyltin chloride, Sodium methoxide | [4] |

| Purity (Typical) | 97-98% | N/A (Commercial Product) | [2] |

| Boiling Point | 97-97.5 °C @ 0.06 mmHg | N/A | |

| Density | 1.115 g/mL at 25 °C | N/A | |

| Molecular Formula | C₁₃H₃₀OSn | N/A | [4] |

| Molecular Weight | 321.09 g/mol | N/A | [4] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from tributyltin chloride, which is the most robust and highest-yielding reported method.

Method 1: Synthesis from Tributyltin Chloride and Sodium Methoxide

This protocol is based on the nucleophilic substitution reaction reported in the literature.[4]

Reaction: (C₄H₉)₃SnCl + NaOCH₃ → (C₄H₉)₃SnOCH₃ + NaCl

Materials:

-

Tributyltin chloride ((C₄H₉)₃SnCl)

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Toluene

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Inert atmosphere setup (e.g., Nitrogen or Argon line)

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Charging Reactants: Under a positive pressure of inert gas, charge the flask with anhydrous toluene. Add sodium methoxide to the solvent with stirring. Subsequently, add an equimolar amount of tributyltin chloride to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 111 °C for toluene). Maintain the reflux with vigorous stirring for 6 hours to ensure the reaction goes to completion.[4] A white precipitate of sodium chloride will form during the reaction.

-

Workup: Cool the reaction mixture to room temperature. Remove the sodium chloride precipitate by filtration under an inert atmosphere. Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.

-

Purification: Combine the filtrate and the washings. Remove the toluene solvent under reduced pressure using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to yield a clear, colorless liquid.[4]

-

Characterization: The structure and purity of the final product can be confirmed using spectroscopic methods such as proton nuclear magnetic resonance (¹H NMR) and Fourier-transform infrared spectroscopy (FT-IR).[4]

-

Storage: this compound is sensitive to moisture and carbon dioxide and should be stored in a tightly sealed container under an inert atmosphere.[1] Exposure to moist air can lead to the formation of hexabutyldistannoxane and tributylstannyl carbonate.[1]

Synthesis Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from Tributyltin chloride.

References

An In-depth Technical Guide to Tributyltin Methoxide: Structure, Characterization, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyltin methoxide (TBTM) is an organotin compound featuring a tin atom covalently bonded to three butyl groups and a methoxy group. It serves as a versatile reagent in organic synthesis, primarily as a mild source of a methoxide nucleophile and as a precursor for other organotin compounds. Its reactivity is characterized by the polar Sn-O bond, which allows for facile substitution reactions. This guide provides a comprehensive overview of the structural information, detailed characterization data, and experimental protocols for the synthesis and analysis of this compound.

Structural Information

This compound is a clear, colorless liquid. Key structural and identifying information is summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | Tributyl(methoxy)stannane | [1](2--INVALID-LINK-- |

| Synonyms | Tri-n-butyltin methoxide, Stannane, tributylmethoxy- | [1](2--INVALID-LINK-- |

| Chemical Formula | C₁₃H₃₀OSn | [1](2--INVALID-LINK-- |

| Molecular Weight | 321.09 g/mol | [1](2--INVALID-LINK-- |

| CAS Number | 1067-52-3 | [1](2--INVALID-LINK-- |

| Appearance | Clear colorless liquid | [3](--INVALID-LINK--) |

Physical and Spectroscopic Characterization

The characterization of this compound is crucial for confirming its identity and purity. The following tables summarize its key physical properties and expected spectroscopic data based on analysis of closely related organotin compounds.

Physical Properties

| Property | Value | Reference(s) |

| Density | 1.115 g/mL at 25 °C | [3](--INVALID-LINK--) |

| Boiling Point | 97-97.5 °C at 0.06 mmHg | [3](--INVALID-LINK--) |

| Refractive Index (n²⁰/D) | 1.472 | [3](--INVALID-LINK--) |

| Solubility | Soluble in common organic solvents | [3](--INVALID-LINK--) |

| Sensitivity | Moisture sensitive | [3](--INVALID-LINK--) |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.4 - 3.6 | Singlet | -OCH₃ |

| ~1.4 - 1.6 | Multiplet | -Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~1.2 - 1.4 | Multiplet | -Sn-CH₂-CH₂-CH₂ -CH₃ |

| ~0.8 - 1.0 | Multiplet | -Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~0.9 | Triplet | -Sn-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 52 | -OC H₃ |

| ~28 - 30 | -Sn-CH₂-C H₂-CH₂-CH₃ |

| ~27 - 29 | -Sn-CH₂-CH₂-C H₂-CH₃ |

| ~15 - 17 | -Sn-C H₂-CH₂-CH₂-CH₃ |

| ~13 - 14 | -Sn-CH₂-CH₂-CH₂-C H₃ |

¹¹⁹Sn NMR (Tin-119 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm |

| ~115 to 130 |

Note: The chemical shift in ¹¹⁹Sn NMR is highly dependent on the coordination number of the tin atom and the solvent used.

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2955, 2925, 2870, 2855 | C-H stretching (butyl groups) |

| ~2815 | C-H stretching (methoxy group) |

| 1465 | CH₂ bending |

| 1375 | CH₃ bending |

| ~1070 | C-O stretching |

| ~520 | Sn-O stretching |

| ~600-500 | Sn-C stretching |

Mass Spectrometry (Electron Ionization - EI)

| m/z Value | Proposed Fragment Ion |

| 291 | [Sn(C₄H₉)₃]⁺ |

| 235 | [Sn(C₄H₉)₂(H)]⁺ |

| 179 | [Sn(C₄H₉)(H)₂]⁺ |

| 121 | [SnH]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of tributyltin chloride with sodium methoxide.

Materials:

-

Tributyltin chloride

-

Sodium methoxide

-

Anhydrous Toluene

-

Standard reflux apparatus with a condenser and nitrogen inlet

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve tributyltin chloride in anhydrous toluene.

-

Add a stoichiometric amount of sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 6 hours under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

The filtrate, containing the crude this compound, is then purified by vacuum distillation to yield the final product as a clear, colorless liquid.

Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹¹⁹Sn NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H and ¹³C NMR, reference the spectra to the residual solvent peak.

-

For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) is typically used.

-

FT-IR Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be taken prior to the sample measurement.

Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum, observing the fragmentation pattern to confirm the structure.

Logical Relationships and Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for this compound.

Safety Information

Tributyltin compounds are toxic and should be handled with appropriate safety precautions. Work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. This compound is moisture-sensitive and should be stored under an inert atmosphere. Exposure to moisture can lead to the formation of hexabutyldistannoxane.[3]

References

An In-depth Technical Guide to Tributyltin Methoxide: Safety, Handling, and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and an overview of the toxicological properties of tributyltin methoxide (CAS No: 1067-52-3). The information is intended to enable researchers and laboratory personnel to work safely with this compound and to respond appropriately to potential exposures or spills.

Chemical and Physical Properties

This compound is a colorless liquid used as a reagent and catalyst in organic synthesis.[1][2][3] It is a member of the highly toxic organotin family of compounds.

| Property | Value | Source |

| Molecular Formula | C₁₃H₃₀OSn | [1][4] |

| Molecular Weight | 321.09 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [1][6][7] |

| Density | 1.110 - 1.115 g/mL at 25 °C | [1][5][8] |

| Boiling Point | 97-97.5 °C at 0.06 mmHg; 124-126 °C at 4 mmHg | [1][5] |

| Flash Point | 98 - 99 °C (208.4 - 210.2 °F) - closed cup | [1][5] |

| Refractive Index | n20/D 1.472 (lit.) | [5] |

| Stability | Moisture sensitive. Chemically stable under standard ambient conditions. | [8][9] |

| InChI Key | KJGLZJQPMKQFIK-UHFFFAOYSA-N | [4][5] |

| CAS Number | 1067-52-3 | [1][5][8][9][10] |

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. Its toxicity is a function of the tributyltin (TBT) moiety, which is a potent biocide.[11] The compound is acutely toxic if swallowed, harmful in contact with skin, and causes severe irritation to skin and eyes.[1][9][12] Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data

The toxicity of organotin compounds is primarily associated with the number and length of the alkyl groups attached to the tin atom; tri-substituted tins like tributyltin are among the most toxic.[13][14]

| Parameter | Value | Species | Source |

| Acute Oral Toxicity | Acute Toxicity Estimate (ATE): 100.1 mg/kg | - | [9] |

| Aquatic Toxicity (LC50) | 0.02 mg/L - 48 h | Oryzias latipes (Japanese rice fish) | [1] |

Note: Many safety data sheets indicate that the toxicological properties have not been fully investigated.[1][8][9] The provided ATE is an expert judgment estimate.

Occupational Exposure Limits

Exposure to organotin compounds should be maintained as low as reasonably practicable.

| Regulatory Body | Limit Type | Value (as Sn) | Notes |

| OSHA (USA) | TWA | 0.1 mg/m³ | Table Z-1 |

| ACGIH (USA) | TWA | 0.1 mg/m³ | Danger of cutaneous absorption; Not classifiable as a human carcinogen (A4) |

| ACGIH (USA) | STEL | 0.2 mg/m³ | Danger of cutaneous absorption; Not classifiable as a human carcinogen (A4) |

| NIOSH (USA) | REL | 0.1 mg/m³ | - |

Source:[1][2][9][13][15] TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; REL: Recommended Exposure Limit.

Mechanism of Action and Toxicology

The primary toxic mechanism of tributyltin (TBT) compounds involves the disruption of cellular energy metabolism. TBT is a potent inhibitor of F-ATP synthase, a critical enzyme in oxidative phosphorylation.

Inhibition of ATP Synthesis: TBT binds to the F₀ subunit of the mitochondrial F-ATP synthase complex.[16] This interaction blocks the proton channel, impeding the proton flux that drives the synthesis of ATP from ADP and inorganic phosphate.[17][18] The disruption of the cellular energy supply leads to cell death.[17]

Induction of Apoptosis: Beyond energy disruption, tributyltin compounds induce programmed cell death (apoptosis) through several mechanisms:

-

Oxidative Stress: TBT triggers the generation of reactive oxygen species (ROS).[19]

-

Mitochondrial Damage: It causes mitochondrial membrane depolarization.[19]

-

Calcium Dysregulation: TBT leads to a significant increase in intracellular calcium levels.[19]

-

Caspase Activation: The apoptotic cascade proceeds through the activation of executioner caspases, such as caspase-3.[19]

Endocrine Disruption: TBT is also a known endocrine-disrupting chemical (EDC), capable of interfering with hormonal systems and causing reproductive and developmental abnormalities in various organisms.[8][11][20]

Caption: Toxicological mechanism of tributyltin (TBT).

Experimental Protocols and Handling Precautions

Working with this compound requires strict adherence to safety protocols to prevent exposure. All operations should be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling.[12]

-

Eye/Face Protection: Use tightly fitting safety goggles or a full-face shield.[8][18]

-

Skin and Body Protection: A complete chemical-resistant suit or lab coat and closed-toe shoes are mandatory.[12]

-

Respiratory Protection: If there is a risk of generating vapors or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic gases and vapors (e.g., Type ABEK).[8][9]

General Handling and Storage Workflow

The lifecycle of this compound in the laboratory must be managed carefully, from acquisition to disposal.

Caption: Safe handling workflow for this compound.

Spill Response Protocol

-

Evacuate: Immediately evacuate personnel from the affected area.

-

Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

-

Secure Area: Prevent entry to the spill area. Post warning signs.

-

Don PPE: Wear the full PPE ensemble described in section 6.1, including respiratory protection.

-

Contain Spill: Cover drains if necessary. For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand). Do not use combustible materials.

-

Collect Waste: Carefully collect the absorbent material and contaminated surfaces using non-sparking tools. Place everything into a suitable, clearly labeled, and sealable container for hazardous waste.

-

Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

-

Report: Report the incident to the Environmental Health & Safety (EH&S) department and follow institutional procedures.

Protocol for Reaction Quenching and Residue Removal

Organotin byproducts are common contaminants in reactions involving tin reagents.

-

Quenching: At the end of the reaction, unreacted organotin reagents can be quenched. A common method involves the addition of a saturated aqueous solution of potassium fluoride (KF). This will precipitate tributyltin fluoride (Bu₃SnF) as a solid, which can often be removed by filtration.

-

Chromatographic Purification: Standard silica gel chromatography can remove many organotin residues. However, they can sometimes co-elute with the desired product.

-

Chemical Treatment: If residues persist, treatment with a reducing agent like sodium borohydride in the presence of a thiol can convert organotin halides to less polar organotin hydrides, which may be easier to separate.

Protocol for Decontamination of Glassware and Equipment

All equipment that comes into contact with this compound must be decontaminated before being returned to general use.

-

Initial Rinse: In a fume hood, rinse the glassware with an organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse as hazardous organotin waste.

-

Oxidative Treatment: Immerse the rinsed glassware in a dedicated decontamination bath. Effective options include:

-

Bleach Solution: A freshly prepared 10-15% solution of sodium hypochlorite (household bleach) in water. Soak for at least 12-24 hours. The bleach oxidizes the organotin compounds to less toxic tin oxides.

-

Nitric Acid Bath: A 10-20% nitric acid bath can also be used for overnight soaking.

-

-

Post-Soak Rinse: After soaking, carefully remove the glassware and rinse thoroughly with deionized water.

-

Final Cleaning: Proceed with standard laboratory washing procedures (e.g., soap/detergent wash, final rinses).

-

Waste Management: The decontamination bath (bleach or acid) will become contaminated with tin compounds and must be disposed of as hazardous waste according to institutional guidelines. Do not pour it down the drain.[21]

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 1067-52-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. indiamart.com [indiamart.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. vliz.be [vliz.be]

- 7. Tri-n-butyltin methoxide, 97% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tributyltin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. TRI-N-BUTYLTIN METHOXIDE synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. www2.mst.dk [www2.mst.dk]

- 16. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. stacks.cdc.gov [stacks.cdc.gov]

The Dual Nature of a Potent Compound: An In-depth Technical Guide to the Toxicity and Environmental Impact of Organotins

For Immediate Release

This technical guide provides a comprehensive overview of the toxicity and environmental impact of organotin compounds, intended for researchers, scientists, and drug development professionals. This document delves into the molecular mechanisms of organotin-induced toxicity, their far-reaching environmental consequences, and standardized methodologies for their assessment. Quantitative toxicity data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducible research. Furthermore, critical signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Introduction to Organotin Compounds

Organotin compounds are a class of organometallic chemicals characterized by at least one tin-carbon bond. Their versatile properties have led to their use in a wide array of industrial and agricultural applications, including as PVC stabilizers, catalysts, pesticides, and marine anti-fouling agents.[1] However, the widespread use of certain organotins, particularly tributyltin (TBT) and triphenyltin (TPT), has raised significant environmental and health concerns due to their high toxicity, persistence in the environment, and ability to bioaccumulate.[1][2] Trisubstituted organotins, such as TBT and TPT, are considered the most toxic variants.[1] This guide will explore the multifaceted toxicological profile of these compounds and their impact on ecosystems.

Toxicity of Organotin Compounds

The toxicity of organotin compounds varies significantly depending on the number and nature of the organic substituents attached to the tin atom. Triorganotins are generally the most toxic, followed by di-, mono-, and tetraorganotins.[3]

Acute Toxicity Data

The following tables summarize the acute toxicity (LD50 and LC50) of selected organotin compounds in various organisms.

Table 1: Acute Oral and Dermal Toxicity (LD50) of Selected Organotin Compounds in Mammals

| Compound | Species | Route | LD50 (mg/kg) |

| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87[4] |

| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87[4] |

| Tributyltin Oxide (TBTO) | Rat | Dermal | 200[4] |

| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200[4] |

| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900[4] |

| Tri-n-butyltin acetate (TBTA) | Rat | Oral | 297.54[5] |

| Triphenyltin acetate (TPTA) | Rat | Oral | 402.38[5] |

| Monobutyltin Trichloride (MBTC) | Rat | Oral | 1,400[3] |

Table 2: Acute Toxicity (LC50/EC50) of Selected Organotin Compounds in Aquatic Organisms

| Compound | Species | Duration | LC50/EC50 (µg/L) |

| Tributyltin (TBT) | Gilthead seabream (Sparus aurata) embryos | 24h | 28.3[6] |

| Triphenyltin (TPT) | Gilthead seabream (Sparus aurata) embryos | 24h | 34.2[6] |

| Tributyltin Oxide (TBTO) | Daphnia magna | 48h | 2.3[1] |

| Tributyltin Oxide (TBTO) | Tubifex tubifex | 96h | 0.1[1] |

| Dibutyltin (DBT) | Daphnia magna | 48h | 2.2[2] |

| Dibutyltin (DBT) | Medaka (Oryzias latipes) | 48h | 753[2] |

| Tributyltin (TBT) | Freshwater fish (various) | 96h | 2.6 - 13[7] |

| Tributyltin (TBT) | Marine crustaceans (various) | 48-96h | 0.13 - 63[7] |

Mechanisms of Toxicity

Organotin compounds exert their toxic effects through multiple mechanisms, impacting cellular and physiological processes.

Endocrine Disruption

TBT and TPT are potent endocrine disruptors. They act as dual agonists of the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ).[4][8] This activation can lead to the differentiation of adipocytes, suggesting that these compounds may act as obesogens.[4][8] In aquatic invertebrates, TBT is a well-documented inducer of "imposex," the development of male sexual characteristics in female gastropods, leading to sterility and population decline.[9]

Neurotoxicity

Organotins, particularly TBT, exhibit significant neurotoxicity.[4] They can induce an elevation in intracellular calcium levels and glutamate excitotoxicity.[4] A key mechanism involves the decreased expression of the AMPA receptor subunit GluR2, which increases neuronal vulnerability.[4][8]

Immunotoxicity

Organotin compounds are known to be immunotoxic.[10] Tributyltin chloride has been shown to induce apoptosis in murine thymocytes through a pathway involving oxidative stress, mitochondrial membrane depolarization, and caspase-3 activation.[10]

Mitochondrial Dysfunction and Apoptosis

TBT and TPT are potent inhibitors of mitochondrial ATP synthase.[4][8] This disruption of cellular energy production can trigger the intrinsic pathway of apoptosis. The process often begins with an increase in intracellular calcium, leading to the generation of reactive oxygen species (ROS) at the mitochondrial level, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in DNA fragmentation and cell death.[11]

Environmental Fate and Impact

The persistence and bioaccumulative nature of organotin compounds pose a significant threat to ecosystems.

Persistence and Distribution

Organotins, particularly TBT, are persistent in the environment, with a strong tendency to adsorb to sediments.[4] This makes harbors and shipping lanes significant reservoirs of these pollutants.[1] While their use in anti-fouling paints has been restricted, legacy contamination remains a concern.

Bioaccumulation and Biomagnification

Due to their lipophilic nature, organotin compounds bioaccumulate in organisms, particularly in fatty tissues.[12] High concentrations have been found in various aquatic organisms, including mollusks, crustaceans, and fish, as well as in marine mammals.[1] This accumulation can lead to biomagnification through the food chain, posing a risk to higher trophic levels, including humans, primarily through the consumption of contaminated seafood.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of organotin toxicity and environmental presence.

In Vitro Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Exposure: Treat cells with various concentrations of the organotin compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

-

MTT Addition: Following exposure, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Protocol:

-

Cell Plating and Exposure: Follow steps 1 and 2 as described for the MTT assay.

-

Medium Removal and NR Incubation: After the exposure period, remove the treatment medium and add a medium containing neutral red (e.g., 50 µg/mL). Incubate for approximately 3 hours.

-

Dye Removal and Extraction: Remove the neutral red medium, wash the cells with a suitable buffer (e.g., PBS), and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.[15]

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at 540 nm.[15]

This assay uses the redox indicator resazurin to measure the metabolic activity of living cells.

Protocol:

-

Cell Plating and Exposure: Follow steps 1 and 2 as described for the MTT assay.

-

AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.[16]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[17]

-

Fluorescence or Absorbance Measurement: Measure fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[16]

In Vivo Assessment of Imposex in Gastropods

Imposex is a sensitive biomarker for TBT exposure in gastropods. The degree of imposex is quantified using the Vas Deferens Sequence Index (VDSI).

Protocol:

-

Sample Collection: Collect a sufficient number of adult female snails from the study site.

-

Anesthetization: Anesthetize the snails in a 7% MgCl2 solution.[18]

-

Shell Removal and Dissection: Carefully crack the shell and remove the soft body.

-

Morphological Examination: Under a dissecting microscope, examine the area behind the right tentacle for the presence and developmental stage of a penis and vas deferens.

-

VDSI Staging: Assign a VDS stage (typically from 0 to 6) based on a standardized classification scheme.[18]

-

Index Calculation: Calculate the VDSI as the average VDS stage for the population.

Analytical Methods for Organotin Quantification

Protocol:

-

Extraction: Extract organotins from the sediment sample using a suitable solvent mixture (e.g., toluene-methanol) with a complexing agent like tropolone, often assisted by sonication.[11][13]

-

Derivatization: Convert the polar organotin compounds into more volatile and thermally stable derivatives. This is commonly achieved through ethylation with sodium tetraethylborate (NaBEt4) or alkylation with a Grignard reagent.[11]

-

Cleanup: Remove interfering substances from the extract using techniques like solid-phase extraction (SPE) with a silica gel column.[11]

-

GC-MS Analysis: Inject the cleaned extract into a GC-MS system for separation and quantification. Use selected ion monitoring (SIM) for enhanced sensitivity.[11]

Protocol:

-

Sample Preparation: Acidify the water sample. For trace analysis, pre-concentrate the organotins using solid-phase extraction (SPE).[15]

-

LC Separation: Inject the prepared sample into an LC system, typically with a C18 reversed-phase column, to separate the different organotin species. No derivatization is required.

-

ICP-MS Detection: The eluent from the LC is introduced into the ICP-MS for sensitive and element-specific detection of tin isotopes.[19]

-

Quantification: Use external calibration or isotope dilution methods for accurate quantification.[19]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways affected by organotin compounds and the logical flow of their environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Environmental Organotin Toxicity in Mammals [jstage.jst.go.jp]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pjps.pk [pjps.pk]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. qualitybiological.com [qualitybiological.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. marine-monitoring.se [marine-monitoring.se]

- 19. Assaying Cellular Viability Using the Neutral Red Uptake Assay | RE-Place [re-place.be]

Tributyltin Methoxide: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and optimal storage conditions for Tributyltin methoxide. Due to its reactivity, particularly its sensitivity to moisture, proper handling and storage are paramount to ensure its integrity for research and development applications. This document outlines the known degradation pathways, provides recommendations for storage, and details experimental protocols for stability assessment.

Chemical Stability

This compound is a clear, colorless liquid that is stable under recommended storage conditions.[1] However, its utility as a reagent is intrinsically linked to its reactivity, which also dictates its stability profile. The primary factor influencing the stability of this compound is its susceptibility to hydrolysis.

Hydrolysis:

This compound is readily hydrolyzable and moisture-sensitive.[2][3] Exposure to water, including atmospheric moisture, leads to a rapid hydrolysis reaction, yielding methanol and tributyltin hydroxide. The tributyltin hydroxide then readily condenses to form bis(tributyltin) oxide, also known as hexabutyldistannoxane.[2]

Reaction with Carbon Dioxide:

In the presence of atmospheric carbon dioxide, the degradation pathway can proceed further. Bis(tributyltin) oxide can react with CO2, leading to the formation of tributylstannyl carbonate.[2]

Incompatibilities:

This compound is incompatible with strong oxidizing agents.[1]

Thermal Decomposition:

When heated to decomposition, this compound can release toxic fumes, including carbon oxides and tin/tin oxides.[1]

Recommended Storage Conditions

To maintain the quality and integrity of this compound, strict adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2][3] | To minimize potential degradation and maintain stability. |

| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon)[2][3] | To prevent hydrolysis by excluding atmospheric moisture. |

| Container | Tightly closed, in a dry and well-ventilated place[4] | To prevent ingress of moisture and ensure a safe storage environment. |

| Light Exposure | Store in the dark[5] | While not explicitly stated for this compound, organotin compounds can be light-sensitive. Storage in the dark is a general best practice. |

| Moisture and CO2 | Must be stored in the absence of moisture and CO2[2] | To prevent the primary degradation pathways of hydrolysis and carbonate formation. |

| Access | Store locked up or in an area accessible only to qualified or authorized persons[6] | Due to the high toxicity of organotin compounds. |

Quantitative Stability Data

Specific kinetic data on the decomposition of this compound under various conditions is not extensively available in the public domain. However, studies on related tributyltin (TBT) compounds provide insights into their environmental persistence. For instance, the half-life of TBT in marine water is estimated to be one to two weeks, while in sediment, it can be around two years.[7] It is important to note that these are environmental degradation rates and the stability of the pure compound under controlled laboratory storage conditions will be significantly different.

Experimental Protocols

The following are representative experimental protocols for assessing the stability of this compound. These protocols are based on standard practices for handling air- and moisture-sensitive compounds.

Protocol 1: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol describes a method to monitor the degradation of this compound due to hydrolysis by observing the formation of methanol and bis(tributyltin) oxide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Materials:

-

This compound

-

Anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃)

-

NMR tubes with J. Young valves or similar airtight seals

-

Internal standard (e.g., hexamethyldisilane, accurately weighed)

-

Glovebox or Schlenk line for inert atmosphere manipulation

Procedure:

-

Inside a glovebox or on a Schlenk line under an inert atmosphere, prepare a stock solution of this compound in the anhydrous deuterated solvent of a known concentration (e.g., 0.1 M).

-

Add a known amount of the internal standard to the stock solution.

-

Transfer an aliquot of this solution to an NMR tube equipped with an airtight seal.

-

Acquire an initial ¹H NMR spectrum (t=0). Identify and integrate the characteristic peaks for this compound (e.g., the methoxy protons) and the internal standard.

-

To initiate degradation, a controlled amount of water can be introduced, or the sample can be exposed to a controlled humidity environment for a set period before being re-sealed. For assessing stability under storage conditions, the sealed NMR tube can be stored under the desired conditions (e.g., specific temperature).

-

Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours, weekly, or monthly, depending on the expected rate of decomposition).

-

Monitor the decrease in the integral of the this compound methoxy peak and the appearance and increase in the integral of the methanol methyl peak, relative to the integral of the internal standard.

-

The percentage of remaining this compound can be calculated at each time point to determine the rate of degradation.

Protocol 2: Quantification of Water Content by Karl Fischer Titration

This protocol is for determining the water content in a sample of this compound, which is a critical parameter for its stability.

Materials:

-

This compound sample

-

Karl Fischer titrator (coulometric or volumetric)

-

Anhydrous solvent suitable for Karl Fischer titration and for dissolving this compound (e.g., anhydrous methanol or a specialized Karl Fischer solvent)

-

Gastight syringes

-

Glovebox or Schlenk line

Procedure:

-

Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be conditioned to a low, stable drift.

-

Inside a glovebox or using a Schlenk line, draw a known volume or weight of the this compound sample into a gastight syringe.

-

Quickly and carefully inject the sample into the Karl Fischer titration cell, ensuring minimal exposure to atmospheric moisture.

-

Start the titration and record the amount of water detected in micrograms or as a percentage.

-

Perform multiple measurements to ensure accuracy and precision.

-

This method can be used to assess the initial water content of a batch of reagent or to monitor water uptake over time under specific storage conditions.

Visualizing Degradation and Handling Workflows

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of this compound and a recommended workflow for its handling and storage.

Caption: Degradation pathway of this compound.

Caption: Recommended workflow for storage and handling.

References

- 1. Analysis of organotin compounds by gas chromatography-reactive-flow detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cscscientific.com [cscscientific.com]

- 5. gmpinsiders.com [gmpinsiders.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

An In-depth Technical Guide to Tributyltin Methoxide: Synonyms, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributyltin methoxide, an organotin compound of significant interest in chemical synthesis and with notable biological activity. This document details its various synonyms and alternative names, summarizes its key physicochemical properties, and presents a detailed experimental protocol for its synthesis. Furthermore, it delves into the compound's impact on biological signaling pathways, a critical aspect for its consideration in toxicological and pharmacological research.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogues. A comprehensive list of these identifiers is crucial for accurate literature searches and material sourcing.

| Type | Name | Source |

| Common Name | This compound | - |

| IUPAC Name | tributyl(methoxy)stannane | [] |

| CAS Registry Number | 1067-52-3 | [2] |

| Synonyms | Methoxy(tributyl)stannane | [3] |

| Methoxytributylstannane | [2] | |

| Methoxytributyltin | [3] | |

| Stannane, tributylmethoxy- | [] | |

| Tin, tributylmethoxy- | - | |

| Tri-n-butylmethoxytin | - | |

| Tri-n-butyltin methanolate | [2] | |

| Tributyl(methoxy)stannane | [2] | |

| Tributylmethoxystannane | [3] | |

| Tributylmethoxytin | [3] | |

| TRI-N-BUTYLMETHOXYTIN | [] | |

| TRI-N-BUTYLTIN METHOXIDE | [] | |

| TRI-N-BUTYLTIN METHYLATE | [] | |

| tributyl tin methoxide | [4] | |

| tri-n-butylmethoxy tin | [4] | |

| methoxy(tri-n-butyl)tin | [4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C13H30OSn | [2] |

| Molecular Weight | 321.09 g/mol | [2] |

| Appearance | Clear colorless liquid | [2] |

| Boiling Point | 97-97.5 °C at 0.06 mmHg | [2] |

| Density | 1.115 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.472 | [2] |

| Flash Point | 98 °C (208.4 °F) | [5] |

| Solubility | Soluble in common organic solvents. | [2] |

| Sensitivity | Moisture sensitive. Reacts slowly with water/moisture. | [2] |

Synthesis of this compound: An Experimental Protocol

The following protocol describes a general method for the synthesis of this compound from tributyltin chloride and sodium methoxide. This procedure should be performed by trained personnel in a well-ventilated fume hood, adhering to all necessary safety precautions for handling organotin compounds.

Materials:

-

Tributyltin chloride (Bu3SnCl)

-

Sodium methoxide (NaOMe)

-

Anhydrous toluene

-

Standard reflux apparatus

-

Vacuum distillation setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium methoxide in anhydrous toluene is prepared.

-

Tributyltin chloride is added dropwise to the sodium methoxide solution with continuous stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 6 hours to ensure the completion of the nucleophilic substitution reaction.

-

After the reflux period, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.

-

The resulting filtrate, containing the crude this compound, is then purified by vacuum distillation to yield the final product.

Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic methods such as Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Biological Activity: Impact on Signaling Pathways

Tributyltin (TBT) compounds, including this compound, are recognized as potent endocrine-disrupting chemicals. A primary mechanism of their toxicity involves the activation of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) heterodimer.[6][7] This interaction can lead to a cascade of downstream effects, including the promotion of adipocyte differentiation.[8][9][10]

The following diagram illustrates the signaling pathway initiated by tributyltin.

Caption: Tributyltin (TBT) signaling pathway via RXR-PPARγ activation.

In addition to its effects on the RXR-PPARγ pathway, tributyltin has also been shown to alter signaling in human natural killer (NK) cells.[11][12] Specifically, TBT can induce the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38 and p44/42, which are key components of the lytic granule exocytosis pathway.[11][12] This disruption can lead to a decrease in the cytotoxic function of NK cells.[11][12]

The diagram below outlines the experimental workflow to assess the impact of tributyltin on NK cell signaling.

References

- 2. TRI-N-BUTYLTIN METHOXIDE | 1067-52-3 [chemicalbook.com]

- 3. Tributyltin MethoxideCAS #: 1067-52-3 [eforu-chemical.com]

- 4. Methoxytri-n-butylstannane | C13H30OSn | CID 11964040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tri-n-butyltin methoxide, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Activation of RXR–PPAR heterodimers by organotin environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors [pubmed.ncbi.nlm.nih.gov]

- 8. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The environmental obesogen tributyltin chloride acts via peroxisome proliferator activated receptor gamma to induce adipogenesis in murine 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

- 11. "Tributyltin-induced alterations of essential signaling pathways in hum" by Aloice O Aluoch [digitalscholarship.tnstate.edu]

- 12. Alteration of an essential NK cell signaling pathway by low doses of tributyltin in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Organotin Reagents in Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the origins and development of organotin reagents, charting their evolution from early laboratory curiosities to indispensable tools in modern organic synthesis. Particular focus is given to the advent and mechanism of the Stille coupling, a cornerstone of carbon-carbon bond formation.

Early Discovery and Foundational Developments

The field of organotin chemistry originated in the mid-19th century. In 1849, English chemist Sir Edward Frankland, a pioneer in organometallic chemistry and the concept of chemical valence, synthesized the first organotin compound, diethyltin diiodide ((CH₃CH₂)₂SnI₂).[1][2][3][4][5] This discovery was followed by a report in 1852 from Carl Löwig on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, an event often considered the formal beginning of organotin chemistry.[6][7]

The growth of this field accelerated significantly in the 1900s, largely driven by the discovery of Grignard reagents, which provided a versatile and efficient method for creating tin-carbon (Sn-C) bonds.[1][3][4] By 1935, hundreds of publications on the topic had appeared, with notable contributions from chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia.[6][7]

A resurgence of interest in organotin chemistry occurred in the mid-20th century, spurred by the discovery of their industrial applications. These compounds found use as PVC stabilizers, agrochemicals, wood preservatives, and biocides.[2][6][7] The work of van der Kerk and his colleagues in the Netherlands was particularly influential during this period.[6][7] Organotins are valued for their stability in the presence of air and moisture and their compatibility with a wide range of functional groups.[8][9][10][11] However, their high toxicity remains a significant drawback.[8][10][12]

The Stille Coupling: A Paradigm Shift in Synthesis

The most significant application of organotin reagents in modern synthesis is the Stille reaction, a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide (like a triflate).[8][9][11][13]

Historical Development

The groundwork for the Stille reaction was laid by others in the mid-1970s.

-